Methyl L-isoleucinate

Description

Overview of Methyl L-Isoleucinate's Role in Organic Chemistry

In the field of organic chemistry, this compound is primarily utilized as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino group and an ester group, allows it to undergo a wide array of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

A key application of this compound is in peptide synthesis. guidechem.com As a protected form of L-isoleucine, it can be incorporated into peptide chains. The methyl ester group protects the carboxylic acid functionality, preventing unwanted side reactions while the amino group participates in peptide bond formation. youtube.com This strategy is fundamental in both solution-phase and solid-phase peptide synthesis. chemicalbook.comnih.gov

Furthermore, this compound serves as a crucial chiral precursor. guidechem.com The inherent stereochemistry of the molecule, derived from the natural amino acid L-isoleucine, is transferred to the target molecules. This is of paramount importance in asymmetric synthesis, where the specific three-dimensional arrangement of atoms is critical for the biological activity of the final product. It is frequently used in the preparation of pharmaceutical intermediates and other bioactive compounds where specific stereoisomers are required. ontosight.ailookchem.comchemicalbook.comguidechem.com For instance, it is employed in the synthesis of intermediates like 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester. lookchem.comchemicalbook.com

Historical Context of L-Isoleucine Derivatives in Synthesis

The journey of L-isoleucine derivatives in chemical synthesis began with the discovery of the parent amino acid itself. Isoleucine was first isolated in 1903 by German chemist Felix Ehrlich from beet-sugar molasses. wikipedia.org Shortly after, in 1905, the first synthetic isoleucine was reported by French chemists Bouveault and Locquin. wikipedia.org The discovery of the 22 proteinogenic amino acids, the fundamental building blocks of proteins, in the 19th and early 20th centuries, paved the way for chemists to explore their use as starting materials in synthesis. wikipedia.org

The development of peptide synthesis, particularly the groundbreaking work on solid-phase peptide synthesis by Robert Bruce Merrifield in the early 1960s, revolutionized the use of amino acid derivatives. youtube.com This methodology required the use of amino acids with protected functional groups to control the sequence of peptide bond formation. youtube.com This spurred the development and commercial availability of a wide range of protected amino acids, including esters like this compound, which became essential tools for chemists. The ability to create peptides and other complex molecules with precise stereochemistry has had an enormous impact on biochemistry and pharmaceutical development. youtube.com

Rationale for Advanced Research into this compound

Continued research into this compound is driven by its integral role in the synthesis of high-value, complex organic molecules. The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, is a major catalyst for this research. chemscene.com Asymmetric synthesis remains a key area of chemical research, and chiral building blocks like this compound are indispensable tools in this field. chemscene.comrsc.orgnih.gov

Advanced research focuses on developing novel synthetic methodologies that utilize this compound to create tailor-made amino acids and peptide mimics with unique structural and functional properties. nih.govacs.org These non-natural amino acids are critical for designing new drugs and bioactive materials. rsc.org For example, modifying peptides with derivatives of this compound can enhance their pharmacological properties. nih.gov

Furthermore, investigations continue into new catalytic systems and reaction conditions to improve the efficiency and selectivity of reactions involving this compound. acs.org The development of more sustainable and atom-economical synthetic routes is a constant goal in modern chemistry, ensuring that the utility of this versatile compound is maximized for applications in drug discovery, chemical biology, and materials science. chemscene.comrsc.org

Table 2: Comparison of this compound with Related Amino Acid Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | Number of Chiral Centers | Side Chain Structure |

|---|---|---|---|---|

| This compound | C₇H₁₅NO₂ | 145.20 | 2 | sec-Butyl |

| Methyl L-leucinate | C₇H₁₅NO₂ | 145.20 | 1 | Isobutyl |

| Methyl L-valinate | C₆H₁₃NO₂ | 131.17 | 1 | Isopropyl |

Structure

3D Structure

Properties

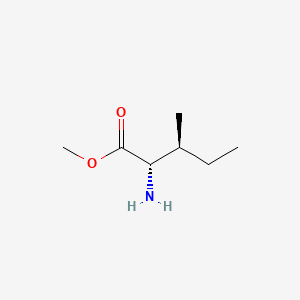

IUPAC Name |

methyl (2S,3S)-2-amino-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18598-74-8 (hydrochloride) | |

| Record name | Isoleucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40948634 | |

| Record name | Methyl isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-46-0 | |

| Record name | L-Isoleucine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl isoleucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-isoleucinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparation Methodologies of Methyl L Isoleucinate

Established Synthetic Pathways

The most common and well-established method for synthesizing Methyl L-isoleucinate is the Fischer-Speier esterification. pearson.commasterorganicchemistry.com This acid-catalyzed reaction involves treating L-isoleucine with methanol (B129727). The process is an equilibrium reaction, and to drive it towards the formation of the ester, methanol is typically used in large excess as the solvent. masterorganicchemistry.com

Several acidic catalysts are employed to facilitate this transformation:

Mineral Acids: Strong acids like sulfuric acid (H₂SO₄) or gaseous hydrochloric acid (HCl) are traditionally used to protonate the carboxylic acid group of L-isoleucine, making it more susceptible to nucleophilic attack by methanol. nih.govmasterorganicchemistry.com

Thionyl Chloride (SOCl₂): An alternative method involves reacting L-isoleucine with thionyl chloride in methanol. nih.govcore.ac.uk This reaction proceeds by first converting the carboxylic acid to an acyl chloride intermediate, which is highly reactive towards the alcohol. A typical procedure involves the slow addition of thionyl chloride to anhydrous methanol at low temperatures (e.g., 0°C), followed by the addition of L-isoleucine. The mixture is then warmed to drive the reaction to completion. core.ac.uk

Trimethylchlorosilane (TMSCl): A more convenient and mild method utilizes trimethylchlorosilane in methanol at room temperature. nih.gov This system is efficient for the esterification of a wide range of amino acids, including L-isoleucine, and offers good to excellent yields without harsh conditions or tedious workups. nih.gov

Another reported method involves the reaction of L-isoleucine with methyl formate (B1220265) to produce this compound.

| Method | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Fischer Esterification | L-isoleucine, Methanol, Sulfuric Acid | Heating/reflux in excess methanol | masterorganicchemistry.com |

| Thionyl Chloride Method | L-isoleucine, Thionyl Chloride, Methanol | 0°C to 40°C, vigorous stirring | nih.govcore.ac.uk |

| Trimethylchlorosilane Method | L-isoleucine, Trimethylchlorosilane, Methanol | Room temperature | nih.gov |

| Methyl Formate Method | L-isoleucine, Methyl Formate | Not specified |

Advanced Synthetic Approaches and Innovations

While Fischer esterification remains prevalent, advancements have introduced more sophisticated and condition-specific methods. These often involve multi-step procedures or specialized reagents for particular applications, such as in peptide synthesis where protecting groups are common.

One advanced approach is the Steglich esterification, which is particularly useful for coupling N-protected amino acids. semanticscholar.org For instance, N-Boc-protected DL-isoleucine can be reacted with an alcohol (like methyl L-mandelate, used as a resolving agent) using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents. semanticscholar.org While this example demonstrates the resolution of a racemic mixture, the fundamental esterification technique is applicable to producing chiral esters.

The use of different catalytic systems has also been explored to improve efficiency and mildness. Ion-exchange resins, such as Amberlyst™-15, can serve as heterogeneous acid catalysts, simplifying product purification as the catalyst can be easily filtered off. nih.gov

In the context of peptide synthesis, this compound is often generated in situ or used as a starting material for coupling reactions. For example, in the synthesis of acidiphilamides, (tert-butoxycarbonyl)-L-phenylalanine was coupled with this compound using hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) as the peptide coupling reagent and diisopropylethylamine (DIPEA) as a base. thieme-connect.comthieme-connect.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Typical laboratory-scale syntheses report yields ranging from 70% to over 90%, contingent on the chosen method and its optimization.

Key factors for optimization include:

Catalyst and Reagent Stoichiometry: In a multi-component reaction to synthesize a sulfenyl enaminone from this compound, researchers found that using 1.0 equivalent of N-chlorosuccinimide (NCS) and 1.5 equivalents of a thiol reactant produced the highest yield (around 90%) in just 5 minutes. acs.orgnih.gov

Temperature Control: For the thionyl chloride method, the reaction is initiated at a low temperature (0-4°C) during reagent addition to control the exothermic reaction and then warmed (e.g., to 40°C) to ensure completion. core.ac.uk Maintaining specific temperature ranges (e.g., 0–25°C) can be critical to prevent the formation of side-products.

Solvent Selection: The choice of solvent can significantly impact reaction efficiency. While methanol often serves as both reagent and solvent in Fischer esterification, other solvents are used for derivatization reactions. For example, polar aprotic solvents like N,N-dimethylformamide (DMF) are effective for Ugi and peptide coupling reactions involving this compound. thieme-connect.com In other cases, dichloromethane (B109758) (DCM) is employed. acs.orgnih.gov

Reaction Time: Monitoring the reaction, often by thin-layer chromatography (TLC), ensures it is stopped upon completion, preventing potential degradation or side reactions. nih.govnih.gov In the optimized sulfenylation reaction mentioned above, the yield did not improve with reaction times longer than 5 minutes. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Key Optimization Parameter | Optimized Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Enaminone of this compound | p-thiocresol (4a) | N-chlorosuccinimide (NCS) | Reagent Stoichiometry | 1.5 equiv. 4a, 1.0 equiv. NCS | ~90% | nih.gov |

| Enaminone of this compound | p-thiocresol (4a) | N-chlorosuccinimide (NCS) | Reaction Time | 5 minutes | ~90% | nih.gov |

Derivatization of this compound

As a chiral building block, this compound is extensively used in the synthesis of more complex molecules. Its amino and ester groups provide two reactive sites for further modification.

N-Acylation: The primary amine can be readily acylated. For example, it reacts with acyl chlorides derived from fatty acids (via the Schotten–Baumann reaction) to produce sodium N-acyl isoleucines after hydrolysis. researchgate.net It also reacts with anhydrides or other activated acids to form amides. The synthesis of N-acetyl-isoleucine methyl ester (Ac-Ile-OMe) is a common example, used in peptide synthesis and biochemical research. cymitquimica.comchemimpex.com

Peptide Synthesis: this compound is a fundamental component in the synthesis of peptides. It can be coupled with N-protected amino acids to form dipeptides, which can be further elongated. For instance, it was a key starting material in the synthesis of the tripeptides acidiphilamides A and C, where it was coupled with N-Boc-L-phenylalanine to give the dipeptide intermediate in 75% yield. thieme-connect.comthieme-connect.com

N-Arylation and N-Sulfonylation: The amino group can react with aryl halides or sulfonyl chlorides. It has been heteroarylated with imidoylchloride-like aryl chlorides under metal-free conditions. researchgate.net It also reacts with 2-pyridylsulfonyl chloride to yield Methyl N-(2-pyridylsulfonyl)-L-isoleucinate with a high yield of 84%. rsc.org

Formation of Enaminones: this compound condenses with 1,3-dicarbonyl compounds, such as 1,3-cyclohexanedione (B196179), to form enaminones. acs.orgnih.gov These intermediates can then undergo further reactions, like sulfenylation, to create complex heterocyclic structures. acs.orgnih.gov

Synthesis of Pharmaceutical Intermediates: The compound is used to synthesize various pharmaceutical intermediates. A notable example is its use in the production of 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester, a molecule with potential therapeutic applications. fishersci.fi

| Reaction Type | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Sulfonylation | 2-pyridylsulfonyl chloride | Methyl N-(2-pyridylsulfonyl)-L-isoleucinate | 84% | rsc.org |

| Peptide Coupling | N-Boc-L-phenylalanine, HATU, DIPEA | Methyl (tert-butoxycarbonyl)-L-phenylalanyl-L-isoleucinate | 75% | thieme-connect.comthieme-connect.com |

| Condensation | 1,3-cyclohexanedione | Methyl-3-methyl-2-((3-oxocyclohex-1-en-1-yl)amino)pentanoate | Quantitative | acs.orgnih.gov |

| N-Dodecanoylation | Dodecanoic acid, CDI | N-dodecanoyl isoleucine methyl ester | 96% | mdpi.com |

| N-Benzoylation | Bromobenzene, CO, Pd(OAc)₂, XantPhos | Methyl Benzoyl-l-isoleucinate | 88% | diva-portal.org |

Spectroscopic Characterization and Structural Analysis of Methyl L Isoleucinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl L-isoleucinate, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: In the ¹H NMR spectrum of a derivative, methyl N-(2-pyridylsulfonyl)-L-isoleucinate, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different protons are observed. rsc.org Key signals include a singlet for the methyl ester protons (OCH₃) and multiplets for the protons of the isoleucine side chain. rsc.org For instance, a doublet observed at δ 8.62 ppm is attributed to a proton on the pyridyl group, while the methyl protons of the isoleucine side chain appear as a doublet at δ 0.81 ppm and a triplet at δ 0.92 ppm. rsc.org The methoxy (B1213986) group (OCH₃) protons typically appear as a singlet around 3.54 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For a derivative of this compound, the carbonyl carbon (C=O) of the ester group shows a characteristic resonance at approximately 172.0 ppm. rsc.org The methoxy carbon (OCH₃) resonates around 52.1 ppm. rsc.org The carbons of the isoleucine side chain give rise to signals at δ 38.0, 25.8, 14.1, and 11.4 ppm. rsc.org The chemical shift of the carbonyl carbon in L-isoleucinate (173.3 ppm) is noted to be deshielded in comparison to L-valinate (171.9 ppm), which reflects the electronic effects of the branching in the side chain.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.62 | d | Pyridyl-H |

| ¹H | 5.39 | d | NH |

| ¹H | 4.30 | dd | α-CH |

| ¹H | 3.54 | s | OCH₃ |

| ¹H | 1.82 | m | β-CH |

| ¹H | 1.54-1.44 | m | γ-CH₂ |

| ¹H | 1.31-1.15 | m | γ-CH₂ |

| ¹H | 0.92 | t | δ-CH₃ |

| ¹H | 0.81 | d | γ'-CH₃ |

| ¹³C | 172.0 | C=O | |

| ¹³C | 60.1 | α-C | |

| ¹³C | 52.1 | OCH₃ | |

| ¹³C | 38.0 | β-C | |

| ¹³C | 25.8 | γ-C | |

| ¹³C | 14.1 | δ-C | |

| ¹³C | 11.4 | γ'-C |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is often employed to confirm its molecular formula.

In one study, the derivative methyl N-(2-pyridylsulfonyl)-L-isoleucinate was analyzed by Fast Atom Bombardment (FAB) mass spectrometry. rsc.org The protonated molecule [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 287.1066, which is consistent with the calculated exact mass for the molecular formula C₁₂H₁₉N₂O₄S. rsc.org This precise mass measurement provides strong evidence for the elemental composition of the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds.

For amino acid esters like this compound, characteristic IR absorption bands are expected for the amine (N-H), carbonyl (C=O), and carbon-hydrogen (C-H) bonds. In the IR spectrum of a derivative, methyl N-(pyrazinoyl)-L-isoleucinate, the amide N-H stretching vibration is observed in the region of 3200–3300 cm⁻¹. mdpi.com The carbonyl (C=O) stretching of the ester group is typically found between 1730 and 1750 cm⁻¹, while the amide carbonyl stretch appears at 1640–1670 cm⁻¹. mdpi.com The presence of a broad absorption band around 3000 cm⁻¹ is indicative of O-H stretching in the free acid form. mdpi.com

A study on a copper (II) complex containing L-isoleucinate reported a C=O stretching vibration at 1616 cm⁻¹. arkat-usa.org The far-infrared spectrum of this complex showed bands corresponding to the copper-nitrogen (Cu-N) vibrations at 493 and 404 cm⁻¹, the copper-oxygen (Cu-O) vibration at 446 cm⁻¹, and the copper-chloride (Cu-Cl) vibration at 302 cm⁻¹. arkat-usa.org

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3200–3300 |

| Ester C=O | Stretching | 1730–1750 |

| Amide C=O | Stretching | 1640–1670 |

| Acid O-H | Stretching | ~3000 (broad) |

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction (XRD) is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While comprehensive crystallographic data for this compound itself is not widely reported, studies on related compounds provide valuable insights into its likely solid-state structure.

The hydrochloride salt of this compound is described as a white crystalline solid. Its melting point of 98–100 °C suggests an ordered crystal lattice.

A study on a copper (II) complex, [CuII(L)(Cl)(L´)]·H₂O, where L´ is L-isoleucinate, revealed that the compound crystallizes in the orthorhombic space group P2₁2₁2₁. arkat-usa.org This non-centrosymmetric space group is consistent with the chiral nature of the L-isoleucinate ligand. arkat-usa.org In this complex, the L-isoleucinate acts as a bidentate ligand, coordinating to the copper ion through both the amino group and the carboxylate oxygen. arkat-usa.org The conformation of the L-isoleucinate ligand in the complex differs slightly from that of the free zwitterion. arkat-usa.org

Optical Rotation and Chiroptical Properties

As a chiral molecule, this compound exhibits optical activity, meaning it rotates the plane of polarized light. This property is a direct consequence of its (2S,3S) stereochemical configuration. The measurement of optical rotation is a crucial tool for confirming the enantiomeric purity of the compound.

The specific rotation ([α]) of this compound hydrochloride has been reported as +27.0° (c = 2% in H₂O). ichemical.comechemi.com Another source reports a value of +27° for a 2% solution in water. echemi.com For a derivative, methyl N-(2-pyridylsulfonyl)-L-isoleucinate, a specific rotation of +25° (c = 1, CH₂Cl₂) was measured. rsc.org These values are consistent with the L-configuration of the parent amino acid and indicate that the stereochemical integrity is maintained during its conversion to the methyl ester.

Advanced Applications of Methyl L Isoleucinate in Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The defining feature of Methyl L-isoleucinate in asymmetric synthesis is its inherent chirality, possessing two stereocenters at the α-carbon and β-carbon. This specific three-dimensional arrangement is crucial for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the physiological activity of a drug is often dependent on its stereochemistry. enamine.net

As a chiral building block, this compound is utilized in several ways:

Chiral Pool Synthesis: It is a readily available and relatively inexpensive starting material derived from the "chiral pool" of natural amino acids. This approach leverages the existing stereocenters of the molecule to construct more complex chiral structures, avoiding the need for asymmetric induction steps which can be complex and costly.

Synthesis of Chiral Ligands and Catalysts: The amino and ester functionalities of this compound can be chemically modified to create novel chiral ligands. These ligands can then be complexed with metals to form catalysts for a wide range of asymmetric reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions is directed by the chirality of the ligand, which originated from this compound.

Asymmetric Induction: In some synthetic strategies, the chiral center of this compound can influence the stereochemistry of newly formed chiral centers in a molecule. This is achieved by designing reactions where the steric bulk and electronic properties of the isoleucinate moiety direct the approach of reagents from a specific face of the molecule.

A notable example of its application is in the asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones, which are versatile chiral building blocks for natural products like terpenoids and steroids. organic-chemistry.org Chiral primary amines derived from amino acids, including L-isoleucine derivatives, have been shown to catalyze these reactions with high efficiency and enantioselectivity. organic-chemistry.org

Table 1: Examples of Asymmetric Reactions Utilizing Amino Acid-Derived Chiral Catalysts

| Reaction Type | Catalyst | Product Type | Enantioselectivity (% ee) | Yield (%) |

|---|---|---|---|---|

| Intramolecular Aldol Cyclization | Chiral Primary Amine | Hajos-Parrish Ketone | up to 96 | up to 98 |

| Intramolecular Aldol Cyclization | Chiral Primary Amine | Wieland-Miescher Ketone | High | Excellent |

Data sourced from studies on asymmetric synthesis catalyzed by amino-acid-derived chiral primary amines. organic-chemistry.org

Applications in Peptide Synthesis

This compound and its derivatives are fundamental components in the synthesis of peptides, which are essential tools in biochemistry and drug discovery. The methyl ester group serves as a protecting group for the carboxylic acid functionality of the L-isoleucine residue. This protection is crucial to prevent unwanted side reactions during the coupling of amino acids to form a peptide chain.

The general process involves:

Protection: The amino group of this compound is typically protected with a group like Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl).

Coupling: The resulting N-protected this compound is then coupled to the free amino group of another amino acid or a growing peptide chain using a coupling reagent.

Deprotection: The protecting group on the nitrogen of the newly added isoleucine residue is removed, allowing for the next amino acid to be coupled.

This cycle is repeated to build the desired peptide sequence. The use of the methyl ester of L-isoleucine is particularly important for incorporating this sterically hindered amino acid into the peptide chain efficiently. vulcanchem.com For instance, N-Fmoc-N-methyl-L-isoleucine is a commercially available derivative used in solid-phase peptide synthesis (SPPS). peptide.com

Precursor in Pharmaceutical Intermediate Synthesis

This compound serves as a key precursor in the synthesis of various pharmaceutical intermediates. lookchem.comfishersci.fi Its structure is incorporated into more complex molecules that form the backbone of potential drug candidates.

One documented application is its use in the synthesis of 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester. lookchem.comfishersci.fichemicalbook.com This compound is an intermediate with potential therapeutic applications. The synthesis involves the reaction of this compound with other reagents to introduce the nitro-imidazole moiety, demonstrating its utility as a scaffold for building more complex heterocyclic systems.

Furthermore, isotopically labeled versions of this compound, such as [¹³C₆,¹⁵N]-L-Isoleucine Methyl Ester, are synthesized and used as internal standards in stable isotope dilution assays for quantifying compounds like tenuazonic acid in food products. bohrium.com This highlights its role in the development of analytical methods crucial for food safety and pharmaceutical analysis.

Table 2: Pharmaceutical Intermediates Synthesized from this compound

| Precursor | Intermediate Synthesized | Potential Application Area |

|---|---|---|

| This compound | 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester | Therapeutic agent development |

| [¹³C₆,¹⁵N]-L-Isoleucine Methyl Ester | [¹³C₆,¹⁵N]-Tenuazonic Acid | Internal standard for mycotoxin analysis |

Data compiled from various chemical synthesis and analytical studies. bohrium.com

Use in Polymer Science and Material Synthesis

The application of amino acid-based compounds in polymer science is a growing field, driven by the desire to create biocompatible and biodegradable materials. While direct, large-scale polymerization of this compound is not a primary application, it can be incorporated into polymers to impart specific properties.

Its potential uses include:

Monomer Modification: this compound can be used to modify the surface of existing polymers or be incorporated as a comonomer to introduce chirality and functional groups. This can influence the polymer's physical properties, such as its thermal stability, mechanical strength, and surface characteristics.

Synthesis of Functional Polymers: The amino and ester groups can be derivatized to create functional monomers. For example, the amino group can be reacted to introduce a polymerizable group, allowing it to be incorporated into a polymer backbone. The resulting polymer would have pendant isoleucine moieties, which could be used for further functionalization or to influence the material's interaction with biological systems.

Biodegradable Polymers: As a derivative of a natural amino acid, its incorporation into a polymer backbone can enhance the material's biodegradability. Enzymes that recognize and metabolize L-isoleucine may also be able to break down polymers containing this residue.

Advancements in polymer science are increasingly focused on utilizing natural and synthetic polymers for applications such as microfluidics, where biocompatibility and flexibility are advantageous. mdpi.com The incorporation of amino acid derivatives like this compound aligns with this trend towards creating more sophisticated and functional materials.

Contributions to Natural Product Total Synthesis

The total synthesis of complex natural products is a significant area of organic chemistry, often requiring a strategic and efficient approach to constructing intricate molecular architectures. This compound, as part of the chiral pool, is a valuable starting material in this endeavor.

A recent example is its use in the first total syntheses of the cyclic depsipeptides colletopeptide A and colletotrichamide A. mdpi.com In these syntheses, a derivative of this compound, specifically N-((tert-butoxycarbonyl)-N-methyl-l-isoleucinate, was used as a key building block. mdpi.com It was coupled with another complex fragment of the molecule, demonstrating its role in a convergent synthetic strategy. The specific stereochemistry of the L-isoleucinate was essential for obtaining the correct stereoisomer of the final natural product.

The use of this compound and its derivatives in natural product synthesis underscores its importance in providing a stereochemically defined and synthetically versatile starting point for building complex, biologically active molecules.

Computational Chemistry and Theoretical Studies on Methyl L Isoleucinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict and analyze molecular properties, including optimized geometry, vibrational frequencies, and reaction mechanisms. southampton.ac.ukresearchgate.net For amino acid esters, DFT calculations can elucidate conformational preferences and intramolecular interactions that govern their behavior.

While comprehensive DFT studies focusing exclusively on isolated Methyl L-isoleucinate are not extensively documented in the reviewed literature, the methodology has been applied to systems containing the L-isoleucinate moiety. For instance, DFT calculations have been used to study the chiral differentiation of D- and L-isoleucine when complexed with permethylated β-cyclodextrin. researchgate.net These studies reveal that local interactions between the protonated amino acid and the host molecule lead to distinct infrared multiple photon dissociation (IRMPD) spectra, allowing for chiral distinction. researchgate.net

In another study, DFT calculations were performed on nickel (II) complexes with L-isoleucinate as a ligand to understand non-covalent interactions and metal-ligand bonding. researchgate.net The analysis of electron localization and Hirshfeld surfaces showed how the redistribution of hydrophobic groups in the L-isoleucinate tails influences molecular aggregation and the distances between metal centers. researchgate.net

Furthermore, DFT has been employed to investigate the reaction mechanisms of related amino acid esters. Theoretical studies on the gas-phase decomposition of α-amino acid ethyl esters, for example, have utilized DFT to map out reaction pathways, identify transition states, and calculate kinetic parameters. uss.cluchile.cl Such studies often involve calculating the energies of different conformers and the energy barriers for reactions, providing a detailed picture of the molecule's chemical reactivity. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP hybrid density functional level have been used to study the cyclization mechanism of γ-amino-β-oxo esters to form tetramic acids. southampton.ac.uk A study on a supramolecular container for pheromones involved DFT analysis to understand the stability and formation of salts derived from L-isoleucine methyl ester hydrochloride and p-methyl cinnamic acid. espublisher.com

These examples highlight the capability of DFT to provide detailed electronic and structural information, which is transferable to the study of this compound for predicting its properties and reactivity.

Table 1: Examples of DFT Calculation Parameters in Related Studies

| Study Subject | DFT Functional | Basis Set | Key Findings | Reference |

| D/L-Isoleucine with β-cyclodextrin | Not specified | Not specified | Revealed that local interactions are responsible for chiral distinction observed in IRMPD spectra. | researchgate.net |

| Ni(II) complex with L-isoleucinate | Not specified | Not specified | Analyzed non-covalent interactions and the influence of the isoleucinate ligand on molecular packing. | researchgate.net |

| γ-amino-β-oxo esters cyclization | B3LYP | Not specified | Investigated the mechanism, structures, and energetics of the cyclization reaction to tetramic acids. | southampton.ac.uk |

| Pheromone container salts | B3LYP | 6-31++(d, p) | Analyzed the formation and stability of charge-assisted H-bonds in the crystal structure. | espublisher.com |

| Titanium tetrachloride α-amino acid complexes | M06 | C-PCM | Supported the structural characterization of the resulting metal complexes. | rsc.org |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of the conformational dynamics, stability, and intermolecular interactions of molecules in various environments. For a flexible molecule like this compound, MD simulations can provide valuable information about its conformational landscape, interactions with solvents, and behavior in larger biological systems.

Although no specific MD simulation studies focused solely on this compound were identified in the search results, the technique has been widely applied to amino acids and their derivatives. For example, MD simulations have been used in conjunction with NMR relaxometry to study the side-chain motions of isoleucine residues within proteins. uss.cl These simulations help to assign observed motions to specific molecular events, such as transitions between different rotameric states. uss.cl

By extension, MD simulations of this compound could be employed to:

Explore its conformational space in different solvents to understand how the environment affects its structure.

Simulate its interaction with biological macromolecules, such as enzymes or receptors, to predict binding modes and affinities.

Study its aggregation behavior in solution or at interfaces.

These potential studies would provide a dynamic perspective that complements the static picture offered by methods like DFT.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are important for their function.

Direct QSAR studies focusing specifically on this compound are not prominent in the available literature. However, QSAR methodologies have been successfully applied to classes of compounds that include amino acid esters and derivatives, demonstrating the applicability of this approach.

For instance, a QSAR study was conducted on a series of novel N-isoquinoline-3-carbonyl-L-amino acid benzylesters to analyze their anti-tumor activity. nih.gov This study, which included an L-leucine benzylester derivative, established statistically significant equations correlating the molecular structure with both in vitro and in vivo activities. nih.gov Such models help in identifying the key steric and electronic properties of the amino acid side chain and the ester group that contribute to the observed biological effects. nih.gov

Another relevant study reported a QSAR analysis of the activation of human carbonic anhydrase isoforms by various amino acids and amines. nih.gov This work investigated the effects of D- and L-amino acids and developed models to predict their activating potential, highlighting the importance of molecular descriptors in understanding biological function. nih.gov

While a specific QSAR model for this compound is not available, these examples show that if this compound were part of a series of biologically active molecules, QSAR could be a valuable tool to:

Identify the physicochemical properties (e.g., hydrophobicity, size, electronic effects) of the isoleucinate side chain that influence activity.

Predict the activity of other related amino acid esters.

Guide the design of new analogues with potentially improved activity.

The principles of QSAR are broadly applicable and could certainly be used in future research involving this compound, should a relevant biological activity be identified.

Biological and Biochemical Research Involving Methyl L Isoleucinate

Role as an Essential Amino Acid Derivative

Methyl L-isoleucinate is the methyl ester derivative of L-isoleucine, an essential amino acid. ontosight.aichemspider.com As a derivative of L-isoleucine, its significance in biochemical research is intrinsically linked to the fundamental roles of its parent compound. lookchem.comevitachem.com L-isoleucine is one of the three branched-chain amino acids (BCAAs) and is classified as essential because the human body cannot synthesize it, making it a necessary component of the diet. lookchem.comebi.ac.uk

The primary and most well-understood role of L-isoleucine is its function as a building block in the biosynthesis of proteins. ontosight.aievitachem.comebi.ac.uk It is also crucial for hemoglobin synthesis and plays a part in regulating blood sugar and energy levels. nih.gov Research into this compound often utilizes it as a synthetic intermediate or a tool to study processes involving L-isoleucine, such as peptide synthesis, amino acid metabolism, and the development of new bioactive molecules. ontosight.aiguidechem.com Its structure, featuring the L-configuration (2S,3S) of the parent amino acid, ensures it is recognized by biological systems that are inherently chiral. mdpi.com

Biochemical Pathways and Interactions

As a derivative of L-isoleucine, this compound is a substrate for enzymes involved in amino acid metabolism. ontosight.ai While its own metabolic fate involves initial hydrolysis of the ester bond, the resulting L-isoleucine enters well-established biochemical pathways. The catabolism of L-isoleucine is a multi-step process that ultimately yields acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle for energy production. numberanalytics.com

The key steps in the catabolic pathway for L-isoleucine are:

Transamination : The first step involves the removal of the amino group from isoleucine, a reaction catalyzed by the branched-chain aminotransferase (BCAT) enzyme, to form α-keto-β-methylvalerate. numberanalytics.com

Oxidative Decarboxylation : The resulting α-keto acid is then converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDC). numberanalytics.com

Subsequent Reactions : A series of further enzymatic reactions, including dehydrogenation and hydration, process α-methylbutyryl-CoA into acetyl-CoA and propionyl-CoA. numberanalytics.com

This compound and its derivatives can also exhibit specific interactions with cellular signaling pathways. For instance, some derivatives have been shown to inhibit the NF-κB pathway, which is critical in inflammatory signaling, by suppressing the phosphorylation of associated proteins. Furthermore, certain derivatives act as inhibitors of specific proteases, such as cathepsin L, an enzyme implicated in cancer progression.

Biological Activity of this compound Conjugates and Derivatives

Researchers have synthesized and evaluated various conjugates and derivatives of this compound to explore new therapeutic properties. These studies often reveal that attaching the amino acid ester to another molecule can confer or enhance biological activity.

Xanthone (B1684191) Conjugates: A study involving the conjugation of a carboxyxanthone with various amino acid esters, including this compound, produced a library of chiral derivatives of xanthones (CDXs). mdpi.com The resulting compound, Methyl (2-((9-Oxo-9H-xanthen-3-yl)oxy)acetyl)-L-isoleucinate, was synthesized with a high yield, demonstrating the utility of this compound in such coupling reactions. mdpi.com These xanthone derivatives have been investigated for their potential anti-inflammatory activities. mdpi.comresearchgate.net

| Compound Name | Reaction Time | Yield |

|---|---|---|

| Methyl (2-((9-Oxo-9H-xanthen-3-yl)oxy)acetyl)-L-isoleucinate | 24 h | 98.9% |

| Methyl (2-((9-Oxo-9H-xanthen-3-yl)oxy)acetyl)-L-leucinate | 1 h | 76.7% |

| Methyl (2-((9-Oxo-9H-xanthen-3-yl)oxy)acetyl)-L-valinate | 30 min | 93.5% |

Antimycobacterial Derivatives: In another area of research, this compound was used to create N-pyrazinoyl substituted amino acids as potential antimycobacterial agents. researchgate.netnih.gov These compounds are derivatives of pyrazinamide, a first-line drug used to treat tuberculosis. nih.gov The study synthesized Methyl (pyrazine-2-carbonyl)-L-isoleucinate (PC-l-Ile-Me) and evaluated its activity against Mycobacterium tuberculosis (Mtb). researchgate.net The research highlighted that derivatives containing L-amino acids generally showed higher activity than their D-amino acid counterparts, and that activity was often linked to higher lipophilicity. researchgate.netnih.gov

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PC-d/l-Pgl-Me (Phenylglycine derivative) | M. tuberculosis H37Ra | <1.95 µg/mL |

| General Antibacterial Activity (Best Value) | Various bacterial strains | 31.25 µM |

Other research has explored supramolecular copper(II) and nickel(II) complexes with Schiff base ligands derived from L-isoleucinate, which have shown a range of potential biological activities, including antifungal, antibacterial, and anti-inflammatory properties. researchgate.net

Enantioselectivity in Biological and Chemical Systems

Enantioselectivity, the ability of a system to discriminate between enantiomers, is a critical concept in biochemistry and medicinal chemistry because biological systems like enzymes and receptors are inherently chiral. mdpi.com this compound, being a chiral molecule, is involved in research exploring these selective interactions.

Activity of Chiral Conjugates: Research on N-pyrazinoyl derivatives of amino acid esters demonstrated enantioselectivity in their biological action. researchgate.netnih.gov It was observed that derivatives containing L-amino acids, such as this compound, generally exhibited higher antimycobacterial activity compared to the corresponding D-enantiomers. nih.gov This suggests that the target in the mycobacterium, possibly an enzyme, preferentially interacts with the naturally occurring L-form of the amino acid derivative. researchgate.net Similarly, the biological activities of chiral xanthone derivatives are known to be enantioselective. mdpi.com The foundation for such discrimination is often explained by the three-point interaction model, which posits that for a chiral molecule to be distinguished from its enantiomer by a chiral receptor or enzyme, there must be at least three points of interaction. researchgate.net

Role in Asymmetric Synthesis and Separation: In chemical synthesis, chiral molecules like this compound can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. guidechem.com For example, Schiff bases formed from this compound have been used in diastereoselective alkylation reactions to produce optically active α-alkylated amino acids. researchgate.net

Furthermore, derivatives of L-isoleucine have been employed to create chiral selectors for separating enantiomers in chromatography. researchgate.net A polymer known as polysodium N-undecenoxy carbonyl-L-isoleucinate (poly-L-SUCIL) has been shown to be effective in the chiral separation of drug isomers. researchgate.net This demonstrates how the inherent chirality of the L-isoleucinate structure can be harnessed to create materials capable of resolving racemic mixtures. researchgate.net

Environmental Impact and Sustainability Considerations in Research

Life Cycle Assessment (LCA) in Production and Application

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. researchgate.netmdpi.com While a specific, detailed LCA for methyl L-isoleucinate is not widely published, the framework for such an assessment can be constructed based on LCAs of similar products, such as other amino acids and methyl esters. researchgate.netamazonaws.com

A "cradle-to-gate" LCA for this compound would analyze the environmental burdens from the acquisition of raw materials to the point where the finished product is ready to leave the factory gate. mdpi.comamazonaws.com Key inputs for the production of L-isoleucine (the precursor) often include resources like sugar beet or sugarcane, and the process involves significant energy and water consumption. acs.org The subsequent esterification to form this compound requires additional inputs, primarily methanol (B129727) and a catalyst.

A hypothetical LCA for this compound would need to quantify all material and energy flows to identify environmental hotspots and guide the development of more sustainable processes.

| LCA Stage | Key Processes & Inputs | Potential Environmental Impacts to Assess | Data Sources for Assessment |

|---|---|---|---|

| Raw Material Acquisition (Cradle) | - Cultivation of sugar source (e.g., sugarcane, corn) for L-isoleucine fermentation.

| - Land use change.

| - Agricultural databases.

|

| Manufacturing | - Fermentation to produce L-isoleucine.

| - Climate change (from energy use).

| - Plant-specific operational data.

|

| Distribution and Transport | - Packaging materials.

| - Fossil fuel consumption.

| - Transportation modeling software.

|

| Use & Application | - Use as a chemical intermediate in further syntheses. fishersci.fi | - Environmental impact depends on the downstream application and efficiency of subsequent reactions. | - Data from downstream product LCAs. |

| End-of-Life (Gate) | - Treatment of process waste streams.

| - Impacts from wastewater treatment.

| - Waste treatment models.

|

Waste Reduction and Recycling Strategies

Minimizing waste is a core principle of green chemistry and sustainable manufacturing. researchgate.net In the context of this compound synthesis, waste reduction strategies focus on optimizing reaction conditions, recycling materials, and adopting innovative process technologies.

One primary approach is the optimization of the synthesis process itself to maximize yield and minimize the formation of by-products. numberanalytics.com This can involve carefully controlling reaction parameters such as temperature, pressure, and the stoichiometric ratio of reactants. For instance, in the synthesis of L-Valine methyl ester HCl, rigorous purification is required to remove impurities like L-Isoleucine methyl ester HCl, which can form due to similarities in their synthesis pathways. Better process control can reduce the generation of such closely related impurities, simplifying purification and reducing waste.

Modern chemical processing technologies also offer significant opportunities for waste reduction. The use of continuous flow chemistry, for example, can reduce waste by enabling better control over reaction conditions and minimizing the volumes of solvents used compared to traditional batch processing. nih.gov Similarly, microwave-assisted synthesis can accelerate reactions, often leading to cleaner processes with fewer side products and reduced energy consumption. nih.gov

| Strategy | Description | Benefit | Example Application |

|---|---|---|---|

| Process Optimization | Fine-tuning of reaction conditions (temperature, time, stoichiometry) to maximize product yield and selectivity. numberanalytics.com | Reduces formation of by-products, simplifies purification, and decreases raw material consumption. | Controlling esterification to prevent the formation of undesired side-products. |

| Catalyst Recycling | Recovering and reusing the catalyst (e.g., precious metals, solid acids) from the reaction mixture. numberanalytics.comgoogle.com | Lowers costs, reduces the environmental impact of catalyst production, and minimizes metal waste. | Recycling palladium catalysts after a hydrogenation step. google.com |

| By-product Recycling | Separating and reusing unreacted starting materials or intermediate by-products in subsequent reaction batches. google.com | Improves atom economy and reduces the volume of the final waste stream. | Recycling mono-ester by-products in a transesterification reaction to produce di-tert-butyl amino esters. google.com |

| Solvent Recycling | Recovering and purifying solvents for reuse within the process. numberanalytics.com | Reduces the overall volume of hazardous solvent waste and lowers operational costs. | Distillation and reuse of solvents like DMF or MeCN in peptide synthesis. nih.gov |

| Flow Chemistry | Performing reactions in a continuous stream rather than in a large batch, allowing for precise control. nih.gov | Minimizes solvent usage, improves safety, and can lead to higher yields and purity, thus reducing waste. nih.gov | Continuous flow synthesis of peptides using amino acid ester building blocks. nih.gov |

Development of Environmentally Benign Synthetic Methods

The development of "green" synthetic routes for chemical production aims to reduce or eliminate the use and generation of hazardous substances. For this compound and related amino acid esters, research has focused on several key areas: the use of safer catalysts and solvents, milder reaction conditions, and the utilization of renewable feedstocks.

Traditional esterification of L-isoleucine often involves heating with methanol in the presence of a strong acid catalyst like sulfuric acid. This method, while effective, involves corrosive materials and can require significant energy input. Greener alternatives are actively being explored. For example, enzymatic approaches using enzymes like methyltransferases or lipases can catalyze the esterification under much milder conditions (e.g., room temperature and neutral pH), offering high selectivity and reducing the environmental impact. evitachem.com Photocatalytic methods are also emerging as a green alternative for related reactions like N-methylation, allowing for mild conditions and high yields. evitachem.com

The choice of solvent is another critical factor. Many organic syntheses rely on volatile organic compounds (VOCs) that are hazardous and difficult to contain. Research into green chemistry promotes the use of water, supercritical fluids (like CO₂), or solvent-free reactions. researchgate.net One study demonstrated a solvent-free protocol for the synthesis of β-amino esters via aza-Michael addition on a recyclable silica (B1680970) surface, showcasing a method that yields the desired products efficiently without the need for harmful solvents.

Furthermore, a significant push in green chemistry is the move away from petrochemical feedstocks toward renewable resources. Amino acids themselves can be produced via fermentation of renewable biomass, such as sugars from corn or sugarcane. acs.org Efforts are underway to use lower-value waste streams from other industries, such as glutamic acid from biofuel production waste, as a starting material for valuable chemicals, which improves the sustainability profile of the entire value chain. acs.organl.gov

| Parameter | Traditional Synthetic Method (Esterification) | Environmentally Benign Alternative |

|---|---|---|

| Catalyst | Strong mineral acids (e.g., Sulfuric Acid, HCl). | Enzymes (e.g., lipases), recyclable solid acids, photocatalysts. researchgate.netevitachem.com |

| Solvent | Excess methanol (acts as both reactant and solvent). | Water, supercritical fluids, or solvent-free conditions. researchgate.net |

| Temperature | Elevated temperatures (reflux). | Room temperature or mild heating. evitachem.com |

| Feedstock Origin | Can be derived from petrochemical or fermentation sources. | Emphasis on fermentation from renewable biomass or waste streams. acs.org |

| Environmental Benefit | Established and high-yielding but can involve corrosive materials and high energy use. | Reduced energy consumption, elimination of hazardous reagents, improved selectivity, and use of renewable resources. acs.orgevitachem.com |

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

While traditional methods like direct esterification of L-isoleucine with methanol (B129727) in the presence of an acid catalyst remain fundamental, research is ongoing to develop more efficient, milder, and versatile synthetic routes. A significant area of development is in the synthesis of complex molecular scaffolds under mild conditions.

One such advancement is the synthesis of biologically relevant enaminones. A study has demonstrated a method where Methyl L-isoleucinate is reacted with 1,3-cyclohexanedione (B196179) to produce enaminones under mild conditions, showcasing its utility as a versatile precursor in organic synthesis. nih.gov Further research has expanded on this by developing an N-chlorosuccinimide (NCS)-mediated sulfenylation of enaminones derived from L-α-amino esters, including this compound. nih.gov This process involves first reacting this compound with a dione (B5365651) like 1,3-cyclohexanedione to form an enaminone intermediate. nih.gov This intermediate is then treated with NCS and a thiol to produce sulfenyl enaminones, which are compounds with significant biological and medicinal potential. nih.gov This methodology is notable for its mild reaction conditions and speed. nih.gov

| Methodology | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Direct Esterification | L-isoleucine, Methanol | Acid catalyst (e.g., Sulfuric acid), Heat | This compound | |

| Enaminone Synthesis | This compound, 1,3-cyclohexanedione | Room temperature | Enaminone of this compound | nih.gov |

| NCS-Mediated Sulfenylation | Enaminone of this compound, N-chlorosuccinimide (NCS), Aryl/Alkyl thiols | Room temperature, Dichloromethane (B109758) (DCM) solvent | Sulfenyl Enaminones | nih.gov |

Exploration of New Biological Activities

This compound serves as a crucial starting material and intermediate for the synthesis of novel compounds with significant therapeutic potential. fishersci.filookchem.com Its inherent chirality and chemical functionality make it an ideal scaffold for drug discovery.

A noteworthy area of research is the development of hybrid molecules for cancer therapy. Scientists have designed and synthesized novel trihybrids combining salicylic (B10762653) acid, isoleucine, and N-acylhydrazone features. japsonline.com In this synthesis, this compound is a key starting component. japsonline.com These resulting trihybrid compounds were evaluated for their anti-colorectal cancer effects, with several showing significantly higher cytotoxic activity against SW480 human colon adenocarcinoma cells than the standard chemotherapeutic agent 5-fluorouracil. japsonline.com

| Compound | Description | IC₅₀ (µM) on SW480 cells | Reference |

|---|---|---|---|

| Trihybrid 4a | 2-hydroxy-N-(1-(2-((2-hydroxynaphthalen-1-yl) methylene)hydrazineyl)-3-methyl-1-oxopentan-2-yl)benzamide | 20.43 ± 1.88 | japsonline.com |

| Trihybrid 4c | N-(1-(2-(4-(diethylamino)benzylidene)hydrazineyl)-3-methyl-1-oxopentan-2-yl)-2-hydroxybenzamide | 78.15 ± 6.73 | japsonline.com |

| Trihybrid 4j | N-(1-(2-(2,5-dimethoxybenzylidene)hydrazineyl)-3-methyl-1-oxopentan-2-yl)-2-hydroxybenzamide | 20.43 ± 1.88 | japsonline.com |

| 5-fluorouracil (5-FU) | Standard Chemotherapeutic | 174.30 ± 19.10 | japsonline.com |

Beyond cancer, this compound is instrumental in peptide synthesis, which is fundamental to drug development and biochemical research. chemimpex.com It is used to create complex peptides and cyclodepsipeptides, which exhibit a wide range of biological activities including antifungal, antiviral, and antitumor properties. chemimpex.comresearchgate.net It also serves as an intermediate in the synthesis of other potentially therapeutic molecules, such as 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester. fishersci.filookchem.comchemicalbook.com

Advanced Materials Science Applications

The unique structural properties of amino acid esters like this compound are being explored for applications in materials science. The focus is on creating functional biomaterials through self-assembly processes, inspired by natural materials like proteins. nih.gov

Research into self-assembling peptides is a promising frontier. These materials have potential uses in tissue engineering, as catalysts, and in sensor technology. nih.gov this compound can serve as a key building block for these peptides. The specific side chain of isoleucine influences the intermolecular interactions that drive the self-assembly process, allowing for the design of materials with specific structures and functions. Another related area is the formation of membranes from amino acid esters. For instance, studies on amino acid decyl esters have shown they can form amphiphilic structures that spontaneously assemble into vesicles, modeling a plausible scenario for the formation of early cell membranes. mdpi.com This highlights the potential of using amino acid esters like this compound to create novel, functional microstructures.

| Application Area | Principle | Potential Function | Reference |

|---|---|---|---|

| Self-Assembling Peptides | Used as a monomer unit in peptide synthesis. The isoleucine side chain directs supramolecular organization. | Scaffolds for tissue engineering, biocompatible coatings, catalysis, sensing. | nih.gov |

| Biomimetic Membranes | As an amphiphilic molecule (or precursor to one), it can spontaneously form vesicles in aqueous environments. | Drug delivery vehicles, model systems for early life membranes, micro-reactors. | mdpi.com |

| Functional Polymers | Incorporated into polymer backbones or as pendant groups to impart specific properties. | Biocompatible and biodegradable polymers, chiral polymers for separation science. | sigmaaldrich.com |

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from synthesis planning to the discovery of new molecules with desired properties. researchgate.net These computational tools can be applied to accelerate the design and development of novel compounds derived from this compound.

| AI/ML Application | Specific Task | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Predicting the products and yields of chemical reactions. | Optimizing novel synthetic routes for this compound derivatives. | researchgate.net |

| De Novo Drug Design | Generating novel molecular structures with desired biological activity. | Designing new peptide-based drugs or small molecule inhibitors using this compound as a scaffold. | the-scientist.com |

| Materials Discovery | Screening sequences for self-assembly or other material properties. | Accelerating the discovery of self-assembling peptides and other biomaterials incorporating this compound. | nih.gov |

| Protein Engineering | Designing proteins with enhanced stability or novel functions. | Creating custom enzymes for biocatalysis or therapeutic proteins where this compound is a key residue. | acs.org |

Q & A

Q. What are the standard synthetic routes for Methyl L-isoleucinate, and how are these protocols validated?

this compound is commonly synthesized via multicomponent reactions such as the Ugi reaction. For example, tert-butyl isocyanide and Sc(OTf)₃ are used as catalysts in methanol, followed by purification via automated column chromatography (CC) with gradients of cyclohexane/ethyl acetate . Validation includes characterization via ¹H/¹³C/¹⁹F NMR and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity . Researchers should cross-reference spectral data with established databases and report retention factors (Rf) for reproducibility .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : Assigns stereochemistry and functional groups (e.g., coupling constants in ¹⁹F NMR for fluorinated derivatives) .

- Mass spectrometry (MS) : Confirms molecular weight via ESI-HRMS .

- Chromatography : TLC for reaction monitoring and CC for purification . Researchers must report solvent systems, Rf values, and instrumentation parameters to enable replication .

Q. How do researchers ensure enantiomeric purity in this compound synthesis?

Chiral purity is verified using chiral HPLC or polarimetry. For example, derivatives synthesized from L-isoleucine retain configuration via stereospecific reactions. Cross-checking with optical rotation data from literature (e.g., [α]D²⁵ values) is essential .

Advanced Research Questions

Q. What strategies address low yields in this compound derivatization reactions?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in Ugi reactions .

- Catalyst tuning : Scandium triflate improves electrophilic activation in multicomponent reactions .

- Temperature control : Reactions at 0–25°C prevent side-product formation . Document yield discrepancies and troubleshoot via kinetic studies or computational modeling (e.g., DFT calculations for transition states) .

Q. How can contradictions in bioactivity data for this compound derivatives be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., IC₅₀ measurements with positive/negative controls) .

- Purity thresholds : Use ≥95% pure compounds (verified by HPLC) to minimize confounding factors .

- Structural analogs : Compare bioactivity across derivatives (e.g., leucine vs. isoleucine esters) to identify structure-activity relationships .

Q. What computational methods support the design of this compound-based probes?

Advanced approaches include:

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock .

- QSAR modeling : Correlate substituent effects (e.g., fluorine substitution) with activity . Validate predictions with in vitro assays and NMR titration experiments .

Methodological Guidance

Q. How should researchers document synthetic procedures for reproducibility?

Follow journal guidelines (e.g., Medicinal Chemistry Research):

Q. What statistical frameworks are suitable for analyzing structure-property relationships?

Apply multivariate analysis (e.g., PCA) to correlate spectral/biological data with structural features. Report p-values and confidence intervals for significance .

Data Reporting Standards

- Tables : Include yields, melting points, and spectral data (e.g., Table 1 in ).

- Ethics : Disclose synthetic routes for novel compounds and cite prior art for known analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.